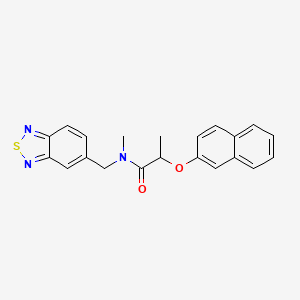![molecular formula C17H19FN4O B5510623 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-2-pyridinylacetamide](/img/structure/B5510623.png)
2-[4-(4-fluorophenyl)-1-piperazinyl]-N-2-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including electrophilic fluorination, palladium-catalyzed coupling reactions, and reductive amination processes. For example, a method for synthesizing a similar fluorophenyl piperazine derivative involves electrophilic fluorination of a trimethylstannyl precursor, highlighting the complexity and precision required in these synthetic routes (Eskola et al., 2002).
科学的研究の応用
Pharmacophoric Contributions in Antipsychotic Agents
A review of arylcycloalkylamines, including phenyl piperidines and piperazines, highlights their significance as pharmacophoric groups in antipsychotic agents. These compounds, exemplified by structures containing 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, demonstrate improved potency and selectivity at D(2)-like receptors. The study indicates that while specific effects of arylalkyl moieties are unpredictable, the composite structure influences selectivity and potency at these receptors, suggesting a nuanced role in the development of antipsychotic medications (Sikazwe et al., 2009).
Piperazine Derivatives in Drug Design
Piperazine, a six-membered nitrogen-containing heterocycle, is crucial in the rational design of drugs, found in a wide range of therapeutic agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of the molecules, indicating its broad application across various therapeutic domains such as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. This versatility underscores the importance of piperazine-based molecules in drug discovery, fostering new research into their pharmacokinetic and pharmacodynamic properties to design novel treatments for diverse diseases (Rathi et al., 2016).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the versatility of piperazine as a medicinally important scaffold, detailing the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. The insights provided can guide the development of safer, selective, and cost-effective anti-mycobacterial agents, highlighting the scaffold's potential in addressing global health challenges (Girase et al., 2020).
Optoelectronic Applications of Quinazoline and Pyrimidine Derivatives
Recent research on quinazolines and pyrimidines extends beyond medicinal chemistry, exploring their applications in optoelectronics. These compounds are integral to the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, indicating the potential of these heterocycles in advancing technology and materials science (Lipunova et al., 2018).
Safety and Hazards
特性
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-14-4-6-15(7-5-14)22-11-9-21(10-12-22)13-17(23)20-16-3-1-2-8-19-16/h1-8H,9-13H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQUNOGMGTXAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6916605 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

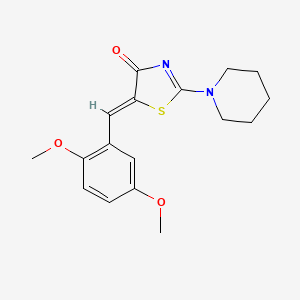

![3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)
![N-{2-[2-methyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B5510573.png)
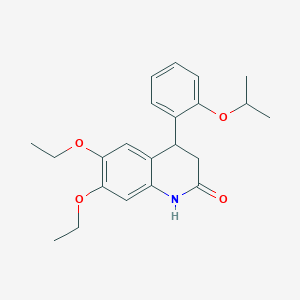
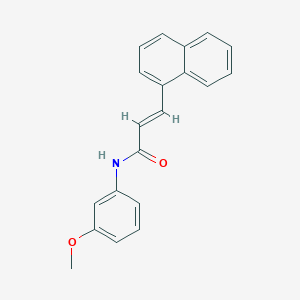
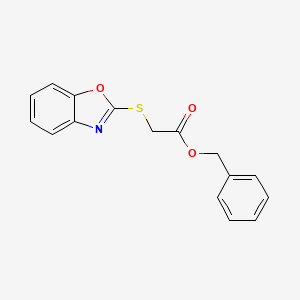
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510615.png)
![7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5510617.png)
![2-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510619.png)
![2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5510622.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5510628.png)

